The synthesis of Helminthosporoside A can be achieved through both natural biosynthetic pathways in Helminthosporium species and through synthetic organic chemistry techniques. The natural biosynthesis involves the enzymatic conversion of precursor molecules into the final glycosylated form.
Technical Details:
The molecular structure of Helminthosporoside A features a galactofuranose unit linked to an aglycone. The precise arrangement of functional groups and stereochemistry is crucial for its biological activity.
Data:
Helminthosporoside A participates in various chemical reactions typical for glycosides, including hydrolysis under acidic or enzymatic conditions.
Technical Details:
The mechanism through which Helminthosporoside A exerts its effects involves interaction with specific receptors in target organisms, particularly plants. It acts as a signaling molecule influencing plant responses to stress or pathogen attack.
Data:
Helminthosporoside A is typically characterized by its solubility in polar solvents, reflecting its glycosidic nature.
The compound exhibits stability under neutral pH but can be susceptible to hydrolysis under acidic conditions.
Relevant Data:
Helminthosporoside A has potential applications in various fields:
Helminthosporium sacchari (teleomorph: Cochliobolus sacchari) belongs to the family Massarinaceae (order Pleosporales, class Dothideomycetes). This genus is characterized by dematiaceous hyphae and multicellular conidia produced on erect, parallel-walled conidiophores [1] [6]. Molecular phylogenies based on ITS, LSU, and tubulin gene sequences place H. sacchari in a distinct clade alongside other grass-pathogenic species like H. solani (potato pathogen) and H. turcicum (corn pathogen) [1] [4]. Key distinguishing genomic features include: - High GC content (54-58%) - Melanin biosynthesis genes (e.g., PKS18 for dihydroxynaphthalene-melanin) - Cell wall-degrading enzyme expansions (cellulases, pectinases) [5] [9] Table 1: Comparative Genomic Features of Select Helminthosporium Species | Species | Host Specificity | Genome Size (Mb) | Secondary Metabolite BGCs | Notable Pathogenicity Genes | |-------------|----------------------|----------------------|--------------------------------|----------------------------------| | H. sacchari | Sugarcane | ~35.2 | 42 (4 PKS, 3 NRPS) | Host-specific toxin clusters, cellulases | | H. solani | Potato | ~32.7 | 38 (3 PKS, 2 NRPS) | Melanin genes, suberinases | | H. turcicum | Maize/Sorghum | ~36.1 | 45 (5 PKS, 4 NRPS) | Effectors (e.g., StCEL2 cellulase) | Data synthesized from genomic resources [1] [5] [9]
The discovery of helminthosporoside A emerged from investigations into "leaf scald" disease of sugarcane. Early phytochemical studies (1970s-1980s) identified a heat-stable, polar compound inducing chlorosis exclusively on susceptible sugarcane cultivars [4]. Purification revealed helminthosporoside A as a sesquiterpene glycoside with a molecular weight of 432 Da. Its structural complexity necessitated NMR and X-ray crystallography for full characterization [4]. Crucially, toxin production correlated with virulence: - Non-producing strains were non-pathogenic - Toxin sensitivity matched host range specificity - Synthetic helminthosporoside A replicated disease symptoms This established it as a host-selective toxin (HST) – a chemical determinant of pathogenic specialization [4] [9]. Parallel work identified structurally distinct HSTs in other Helminthosporium pathogens, including HC-toxin (H. carbonum) and HS-toxin (H. sacchari), highlighting convergent evolution of toxin-mediated pathogenesis [4].
Genome mining of H. sacchari reveals a biosynthetic gene cluster (BGC) on scaffold 7 (∼68 kb) hypothesized to produce helminthosporoside A. Core features include [2] [3] [5]: - Terpene synthase (TPS) with sesquiterpene cyclase domain - Glycosyltransferase (GT) for sugar moiety attachment - Regulatory elements: Zn₂Cys₆ transcription factor, MFS transporter - Flanking transposases suggesting horizontal acquisition Comparative analysis with BGCs in related genera (Streptomyces, Kitasatospora) shows: - PKS/NRPS hybrid clusters are enriched in marine Streptomyces (avg. 22.4 BGCs/genome) vs. 4.2 in terrestrial Helminthosporium [2] - Phylogenetic conservation: The H. sacchari BGC shares <15% identity with Pantoea antimicrobial clusters (e.g., pantocin B) [8] - Ecotype association: Sediment-derived fungi harbor more terpenoid BGCs than plant pathogens (32% vs. 18%) [2] [3] Table 2: Distribution of Key BGC Types Across Selected Genera | Genus | Avg. BGCs/Genome | Dominant BGC Types (%) | HST-Producing Species | |-----------|----------------------|----------------------------|----------------------------| | Helminthosporium | 38–42 | Terpenoid (28%), PKS (22%), NRPS (15%) | H. sacchari, H. carbonum | | Streptomyces | 16–84 | PKS (41%), NRPS (23%), Hybrid (18%) | None known | | Kitasatospora | 29–37 | NRPS (32%), PKS (26%), Lantipeptide (12%) | K. setae (setamycin) | Data from comparative genomic studies [2] [3] [8] Horizontal gene transfer likely shaped BGC evolution, evidenced by: - Genomic islands with aberrant GC content - Shared transposases with soil Streptomyces - Pseudogenization in non-producing strains [3]
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